- Synthesis technology of ciprofloxacin hydrochloride, Yingyong Huagong, 2013, 42(2), 287-290
Cas no 93107-08-5 (Ciprofloxacin monohydrochloride)
93107-08-5 structure
Product Name:Ciprofloxacin monohydrochloride
Numero CAS:93107-08-5
MF:C17H19ClFN3O3
MW:367.802466630936
MDL:MFCD00079044
CID:61607
PubChem ID:62999
Update Time:2024-10-26
Ciprofloxacin monohydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride
- Ciprofloxacin (hydrochloride)
- Ciprofloxacin HCl
- Ciprofloxacin hydrochloride
- QUINOLINECA RBOX,USP28, EP5ANDBP2002
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acid hydrochloride
- BAY-o-9867
- ciprofloxacinium chloride
- Cyproxan
- Cipro
- 0MP32MFP6C
- ciprofloxacin hydrochloride (anh.)
- Cetraxal
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid HCl
- DSSTox_RID_82545
- DSSTox_CID_27768
- DSSTox
- Ciprofloxacin monohydrochloride
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride (9CI)
- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- Adiflox
- Alcon Cilox
- Bacquinor
- Bactiflox
- Baflox
- BAY-o 9867
- Baycip
- Belmacina
- Bernoflox
- Ciflodal
- Ciflox
- Cifloxin
- Cifran
- Cilab
- Ciloxan
- Cimogal
- Ciplox
- Ciploxx
- Ciplus
- Ciprecu
- Ciprinol
- Cipro (pharmaceutical)
- Cipro optic
- Ciprobay
- Ciprobay Uro
- Ciproben 250
- Ciprobid
- Ciprobiotic
- Ciprocin
- Ciprocinol
- Ciprodar
- Ciprofar
- Ciproflox
- Ciprogis
- Ciprok
- Ciprolin
- Ciprolon
- Cipromax
- Cipromid
- Cipromycin
- Ciproquinol
- Ciprowin
- Ciproxan
- Ciproxin
- BCP13634
- AKOS005111008
- 93107-08-5
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride
- UNII-0MP32MFP6C
- NSC620634
- BCP14336
- MFCD00079044
- SCHEMBL42310
- ciprofloxacin hydrochloride (anhydrous)
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride
- SB73037
- Ciprofloxacin (monohydrochloride)
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride
- C2227
- Bay o 9867
- Flociprin
- 93107-08-5 (HCl)
- Tox21_110712
- DTXSID1047788
- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, hydrochloride
- HMS1568G08
- Q-200860
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
- CHEBI:310388
- HY-B0356A
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid hydrochloride
- CPX; Cetraxal; Ciloxan; Cipro; Bay-09867 hydrochloride
- Q27105154
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid xhydrochloride
- 4-(3-Carboxy-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinolin-7-yl)-piperazin-1-ium; chloride
- 3-Quiolinecarboxylic acid
- CAS-93107-08-5
- Ciprofloxacin hydrochloride (1:X)
- 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride
- NCGC00016959-01
- KS-5012
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylicacidxhydrochloride
- CHEMBL1202
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1)
- Cambridge id 5807784
- Tox21_110712_1
- 86483-48-9
- DTXCID1027768
- Epitope ID:174846
- CS-8134
- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid; hydrochloride
- H10663
- Prestwick_67
- BIM-0048462.P001
- AC-23972
- F0001-2378
- CIPROFLOXACIN HYDROCHLORIDE [WHO-DD]
- s5008
- Clprofloxacin Hydrochloride
- NSC-620634
- NCGC00016959-06
- Ciprofloxacini hydrochloridum
- Ciprofloxacin Hydrochloride Anhydrous
- cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, monohydrochloride
- ciprofloxacine hydrochloride
- Bay-09867 hydrochloride
-
- MDL: MFCD00079044
- Inchi: 1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
- Chiave InChI: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
- Sorrisi: Cl.O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2CC2)C=1)O
Proprietà calcolate
- Massa esatta: 367.11000
- Massa monoisotopica: 367.1098973g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 571
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 72.9
Proprietà sperimentali
- Colore/forma: Powder
- Punto di fusione: >300 ºC
- PSA: 74.57000
- LogP: 2.77910
Ciprofloxacin monohydrochloride Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:4°C, protect from light, stored under nitrogen *The compound is unstable in solutions, freshly prepared is recommended.
Ciprofloxacin monohydrochloride Dati doganali
- CODICE SA:29419000
- Dati doganali:
Codice doganale cinese:
29419000
Ciprofloxacin monohydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139001984-500g |
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
93107-08-5 | 95% | 500g |
$191.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-25g |
Ciprofloxacin hydrochloride |
93107-08-5 | ≥98% | 25g |
¥2,135.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-5g |
Ciprofloxacin hydrochloride |
93107-08-5 | ≥98% | 5g |
¥719.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-500mg |
Ciprofloxacin monohydrochloride |
93107-08-5 | ≥98% | 500mg |
¥226.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-100mg |
Ciprofloxacin monohydrochloride |
93107-08-5 | ≥98% | 100mg |
¥113.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-1g |
Ciprofloxacin hydrochloride |
93107-08-5 | ≥98% | 1g |
¥369.00 | 2021-05-25 | |
| S e l l e c k ZHONG GUO | S5008-100mg |
Ciprofloxacin hydrochloride |
93107-08-5 | 98% | 100mg |
¥794.97 | 2023-09-15 | |
| ChemScence | CS-8134-500mg |
Ciprofloxacin (monohydrochloride) |
93107-08-5 | 99.78% | 500mg |
$50.0 | 2022-04-26 | |
| ChemScence | CS-8134-1g |
Ciprofloxacin (monohydrochloride) |
93107-08-5 | 99.78% | 1g |
$72.0 | 2022-04-26 | |
| ChemScence | CS-8134-5g |
Ciprofloxacin (monohydrochloride) |
93107-08-5 | 99.78% | 5g |
$108.0 | 2022-04-26 |
Ciprofloxacin monohydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Isoamyl alcohol ; 7 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of ciprofloxacin and related compounds, Canada, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt → 90 °C; 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Riferimento
- Synthesis of a library of Ciprofloxacin analogues by means of sequential organic synthesis in microreactors, QSAR & Combinatorial Science, 2005, 24(6), 758-768
Metodo di produzione 4
Condizioni di reazione
1.1 15 min, 155 - 160 °C; 0.5 h, 155 - 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled
Riferimento
- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Silver nanoparticles conjugated with ciprofloxacin HCl to combat bacterial- resistance via topical drug delivery system, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(10), 611-623
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Advanced continuous flow platform for on-demand pharmaceutical manufacturing, Chemistry - A European Journal, 2018, 24(11), 2776-2784
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Studies on synthesis of 2,4-dichloro-5-fluoro-acetophenone as intermediate of ciprofloxacin hydrochloride, Nantong Gongxueyuan Xuebao, 2004, 3(3), 48-50
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Preparation of quinolonecarboxylates from oxotetrahydroquinolines., Canada, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Trimethylsilyl esters and solvates of chelates of quinoline-3-carboxylic acids, and their preparation and use in a process for quinolone antibacterials., Spain, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Aluminum acetate Solvents: Water ; 8 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C
Riferimento
- Method for recovering piperazine after condensation reaction of piperazine during preparation process of quinolone drug, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Trimethylethoxysilane Solvents: Acetonitrile ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated
Riferimento
- Green preparation of quinolone carboxylic acid derivative or phthalazinone carboxylic acid derivative, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: N-Ethyl-2-pyrrolidone ; rt → 80 °C; 3 h, 70 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C
Riferimento
- Preparation of ciprofloxacin hydrochloride, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 20 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C
Riferimento
- An expeditious synthesis of quinolone antibacterials, Heterocyclic Communications, 2005, 11(5), 423-426
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Pyridine ; rt → 120 °C; 8 - 12 h, 110 - 120 °C; 120 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C
Riferimento
- Improved process for the preparation of ciprofloxacin and its acid addition salts, India, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; pH 3, rt
Riferimento
- A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow, Angewandte Chemie, 2017, 56(30), 8870-8873
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Ethanol ; 15 h, rt
Riferimento
- NMR and IR characterization of the aluminum complexes of norfloxacin and ciprofloxacin fluoroquinolones, Magnetic Resonance in Chemistry, 2007, 45(10), 850-859
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Preparation of fluoroquinolone compounds as antibiotic resistance breakers, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Improved process for the preparation of ciprofloxacin and its acid addition salts, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Isolation and characterization of ciprofloxacin-HCl crystals, Drug Development and Industrial Pharmacy, 1997, 23(11), 1063-1067
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Synthesis of ciprofloxacin hydrochloride monohydrate, Huaxue Yanjiu Yu Yingyong, 1996, 8(2), 292-294
Ciprofloxacin monohydrochloride Raw materials
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ciprofloxacin
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid
- N-Ethoxycarbonyl-ciprofloxacin
Ciprofloxacin monohydrochloride Preparation Products
Ciprofloxacin monohydrochloride Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:93107-08-5)Ciprofloxacin HCl
Numero d'ordine:sfd547
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:32
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93107-08-5)环丙沙星盐酸盐
Numero d'ordine:LE26563452;LE10547
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:56
Prezzo ($):discuss personally
Email:18501500038@163.com
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
(CAS:93107-08-5)Ciprofloxacin hydrochloride
Numero d'ordine:LE340
Stato delle scorte:in Stock
Quantità:5KG/1KG/25KG/100KG
Purezza:99% HPLC
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 14 August 2025 14:44
Prezzo ($):negotiated
Email:617971708@qq.com
Ciprofloxacin monohydrochloride Letteratura correlata
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
93107-08-5 (Ciprofloxacin monohydrochloride) Prodotti correlati
- 79660-72-3(Fleroxacin)
- 110871-86-8(Sparfloxacin)
- 113617-63-3(Orbifloxacin)
- 97867-33-9(Ciprofloxacin lactate)
- 98079-51-7(lomefloxacin)
- 98106-17-3(Difloxacin Standard)
- 70458-92-3(1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
- 149676-40-4(Pefloxacin Mesylate Dihydrate)
- 93106-60-6(Enrofloxacin)
- 98105-99-8(Sarafloxacin)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:93107-08-5)Ciprofloxacin HCl
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93107-08-5)环丙沙星盐酸盐
Purezza:99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta